molecular formula C17H15N5O4 B14162243 N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B14162243
M. Wt: 353.33 g/mol
InChI Key: VQQZLQFYQWRPMT-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol, often under reflux conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metal ions.

    Biology: It has been studied for its potential antimicrobial, antioxidant, and anticancer activities.

    Medicine: It is investigated for its potential use as an enzyme inhibitor and for its pharmacological applications.

    Industry: It is used in the synthesis of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound can also act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .

Comparison with Similar Compounds

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can affect their chemical and biological properties.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C17H15N5O4/c1-11-16(21-8-4-3-5-15(21)19-11)17(23)20-18-10-12-6-7-14(26-2)13(9-12)22(24)25/h3-10H,1-2H3,(H,20,23)/b18-10+

InChI Key

VQQZLQFYQWRPMT-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC(=C(C=C3)OC)[N+](=O)[O-]

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.